molecular formula C11H13Cl B8750816 5-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 17450-62-3

5-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B8750816
CAS No.: 17450-62-3
M. Wt: 180.67 g/mol
InChI Key: RHDZJMWEZVMVPX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C11H13Cl and its molecular weight is 180.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

17450-62-3

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

5-(chloromethyl)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C11H13Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8H2

InChI Key

RHDZJMWEZVMVPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

61 g (0.376 mol) of (5,6,7,8-tetrahydro-1-naphthyl)methanol with a purity of 78 % are dissolved in 450 ml of chloroform, in the presence of 35 g (0.38 mol) of pyridine. 90 ml of thionyl chloride in solution in 30 ml of chloroform are introduced dropwise and between 30 and 40°C into the solution which is obtained and this is heated under reflux for 6 hours. After partial evaporation of the chloroform and the thionyl chloride excess, washing is carried out with water and with a sodium bicarbonate solution, followed by drying over anhydrous sodium sulphate. Distillation of the oily residue permits the isolation of a liquid of boiling point b.p.0.5 = 81°-83°C, with a purity of 86 % (vapour phase chromatography), and this is taken up in 150 ml of hot hexane. The crystallisation is seeded by scratching with a glass rod. There are isolated 29.5 g of a product melting at 51°-52°C, with a yield of 56 % (theoretical yield = 53 g, depending on the degree of purity of the starting product). Vapour phase chromatography confirms a purity of 100 %.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
56%

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